molecular formula C24H18ClF2NO3 B2687872 (Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}amino 2,4-difluorobenzoate CAS No. 338962-98-4

(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}amino 2,4-difluorobenzoate

Cat. No.: B2687872
CAS No.: 338962-98-4
M. Wt: 441.86
InChI Key: NSHLIMBWNHJGRP-WEMUOSSPSA-N
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Description

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a chlorophenyl group, a methoxyphenyl group, and a difluorobenzoate group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the chlorophenyl, methoxyphenyl, and difluorobenzoate groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced techniques such as catalytic oxidation and packed-bed reactors can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF2NO3/c1-30-18-9-4-15(5-10-18)23(21-13-20(21)14-2-6-16(25)7-3-14)28-31-24(29)19-11-8-17(26)12-22(19)27/h2-12,20-21H,13H2,1H3/b28-23+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHLIMBWNHJGRP-WEMUOSSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=C(C=C2)F)F)C3CC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OC(=O)C2=C(C=C(C=C2)F)F)/C3CC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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